Product packaging for Dimethyl (4-nitrophenyl)phosphonate(Cat. No.:CAS No. 100377-10-4)

Dimethyl (4-nitrophenyl)phosphonate

Cat. No.: B3044730
CAS No.: 100377-10-4
M. Wt: 231.14 g/mol
InChI Key: OXRTWURVQFBNEZ-UHFFFAOYSA-N
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Description

Contextualization of Organophosphorus Chemistry and its Academic Significance

Organophosphorus chemistry, the study of organic compounds containing phosphorus, represents a vast and dynamic field of chemical science. wikipedia.orglongdom.org These compounds are integral to numerous scientific and industrial domains, including medicinal chemistry, agriculture, and materials science. longdom.orgnih.gov The academic significance of this area stems from the diverse roles that organophosphorus compounds play, from being essential components of biological molecules to serving as versatile reagents and catalysts in synthetic chemistry. longdom.orgunibo.it

Phosphorus, like nitrogen, is in group 15 of the periodic table, which imparts similar properties to their respective compounds. wikipedia.org The field encompasses a wide variety of compounds, including phosphines, phosphites, and phosphonates. unibo.it Organophosphorus compounds are widely utilized as reagents in fundamental organic reactions, as ligands for transition metal catalysts, and as building blocks for the synthesis of complex molecules. nih.govunibo.it Their inherent physical and biological properties have led to their use as flame retardants, plasticizers, and, notably, as pesticides and pharmaceuticals. unibo.itnih.gov The continuous development of new synthetic methodologies and the structural modification of organophosphorus compounds to enhance their bioactivity or material properties underscore the expanding nature of this chemical discipline. longdom.orgnih.gov

Role of Dimethyl (4-nitrophenyl)phosphonate as a Model Substrate and Research Compound

Within the broad landscape of organophosphorus chemistry, specific compounds are often selected as model substrates for detailed mechanistic studies. This compound serves as a key example of such a research compound. Its structure, which features a well-defined phosphonate (B1237965) core, a nitrophenyl leaving group, and methyl ester groups, makes it particularly suitable for investigating reaction mechanisms, such as hydrolysis.

The related compound, p-nitrophenyl phosphate (B84403) (pNPP), is widely employed as a chromogenic substrate for phosphatases. medchemexpress.commerckmillipore.com Upon hydrolysis, it releases the yellow-colored p-nitrophenolate ion, which can be easily monitored spectrophotometrically, allowing for the kinetic analysis of enzyme activity. medchemexpress.comukessays.com Similarly, phosphonates like this compound are used to study the catalytic promiscuity and mechanisms of enzymes, such as protein phosphatase-1 (PP1). nih.gov The comparison between the enzymatic hydrolysis of phosphate esters and phosphonates provides valuable insights into the transition states of these reactions. nih.gov

Overview of Key Research Areas Pertaining to this compound

Research involving this compound and its analogues is concentrated in several key areas:

Synthesis: Methodologies for the synthesis of dimethyl nitrobenzhydrylphosphonates have been developed, for instance, through the Vicarious Nucleophilic Substitution (VNS) reaction. thieme-connect.de This involves the reaction of carbanions generated from protected α-hydroxybenzylphosphonates with nitroarenes. thieme-connect.de General synthetic routes for O,O-dialkyl p-nitrophenyl phosphates involve the reaction of p-nitrophenol with a dialkyl chlorophosphate in the presence of a base. google.com

Hydrolysis Studies: The kinetics and mechanisms of hydrolysis are a major focus. The alkaline hydrolysis of related compounds like bis(p-nitrophenyl) phosphate has been studied extensively in various solvent systems to understand solvent effects and metal ion catalysis. nih.gov The hydrolysis of these substrates is often catalyzed by enzymes, and studying the reaction mechanism provides insight into enzyme function. researchgate.net For example, the hydrolysis of dibutyl-4-nitrophenyl phosphate by phosphotriesterase proceeds via a pentacoordinated phosphorus intermediate. researchgate.net

Enzyme Inhibition and Mechanistic Studies: Aryl methylphosphonates are used to probe the mechanisms of enzymes like serine hydrolases and phosphatases. nih.govtandfonline.com For instance, studies with protein phosphatase-1 (PP1) using 4-nitrophenyl methylphosphonate (B1257008) have shown that the enzyme can efficiently catalyze the cleavage of the P-C bond, and linear free energy relationships point to a transition state similar to that of phosphate monoester hydrolysis. nih.gov

Scope and Objectives of the Academic Research Review

This review focuses exclusively on the chemical compound this compound as a subject of academic research. The primary objective is to provide a structured overview of its significance and application within the field of organophosphorus chemistry. The scope is strictly limited to:

The context of organophosphorus chemistry.

The function of this compound as a model compound.

The principal areas of research where this compound is relevant, namely its synthesis and its use in mechanistic studies of hydrolysis and enzyme catalysis.

This article will present detailed research findings and data in a professional and authoritative tone, adhering strictly to the outlined structure. It will not include information regarding dosage, administration, or safety profiles.

Research Data on this compound

The following tables provide a summary of the compound's properties and key research findings.

Table 1: Chemical and Physical Properties of this compound

This interactive table summarizes the key computed chemical and physical properties of the compound.

PropertyValueSource
Molecular Formula C₈H₁₀NO₅P nih.gov
Molecular Weight 231.14 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 100377-10-4 nih.gov
Canonical SMILES COP(=O)(C1=CC=C(C=C1)N+[O-])OC nih.gov
InChIKey OXRTWURVQFBNEZ-UHFFFAOYSA-N nih.gov

Table 2: Summary of Key Research Findings

This interactive table highlights significant research applications and findings related to this compound and analogous compounds.

Research AreaKey FindingModel Compound(s)Reference
Synthesis A method for synthesizing dimethyl nitrobenzhydrylphosphonates was developed using the Vicarious Nucleophilic Substitution (VNS) reaction of phosphonate-derived carbanions with nitrobenzene.Dimethyl 4-nitrobenzhydrylphosphonate thieme-connect.de
Enzyme Catalysis Protein Phosphatase-1 (PP1) efficiently catalyzes the hydrolysis of 4-nitrophenyl methylphosphonate, with a transition state similar to that for phosphate monoester substrates.4-nitrophenyl methylphosphonate (4NPMP) nih.gov
Hydrolysis Mechanism The hydrolysis of organophosphates in the active site of phosphotriesterase involves a nucleophilic attack forming a pentacoordinated phosphorus intermediate.Dibutyl-4-nitrophenyl phosphate researchgate.net
Enzyme Inhibition Aryl methyl β-ketophosphonate esters, analogous in structure, were found to be effective inhibitors of acetylcholinesterase.Phenyl or 4-nitrophenyl methyl β-ketophosphonate esters tandfonline.com
Solvent Effects The kinetics of alkaline hydrolysis of phosphodiesters are significantly influenced by the solvent composition, with alkali metal ions showing catalytic activity in DMSO-rich mixtures.bis(p-nitrophenyl) phosphate (BNPP) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10NO5P B3044730 Dimethyl (4-nitrophenyl)phosphonate CAS No. 100377-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-dimethoxyphosphoryl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO5P/c1-13-15(12,14-2)8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRTWURVQFBNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1=CC=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558677
Record name Dimethyl (4-nitrophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100377-10-4
Record name Dimethyl (4-nitrophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Dimethyl 4 Nitrophenyl Phosphonate

Established Synthetic Pathways for Dimethyl (4-nitrophenyl)phosphonate

The formation of the crucial carbon-phosphorus (C-P) bond in aryl phosphonates like this compound can be achieved through several established and emerging methodologies. These range from classical reactions to modern catalytic approaches.

The most traditional and widely used method for creating the C-P bond is the Michaelis-Arbuzov reaction. nih.gov This reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602), such as trimethyl phosphite, on an aryl halide, in this case, 4-nitrohalobenzene. The reaction proceeds via a phosphonium (B103445) salt intermediate which then undergoes dealkylation, usually through an SN2 mechanism, to yield the final phosphonate (B1237965) ester. youtube.comeurekaselect.com

A related classical method is the Michaelis-Becker reaction, which uses a dialkyl phosphite (a source of a phosphonate anion) and an aryl halide in the presence of a base. nih.gov While the Michaelis-Arbuzov reaction is often preferred for its broader applicability, the Michaelis-Becker reaction provides an alternative pathway, particularly when the Arbuzov conditions lead to side products. nih.gov

Table 1: Comparison of Classical Synthesis Methods

ReactionReactantsKey Features
Michaelis-Arbuzov Trialkyl phosphite + Aryl halideForms a pentavalent phosphorus compound; versatile for C-P bond formation. nih.goveurekaselect.com
Michaelis-Becker Dialkyl phosphite + Base + Aryl halideInvolves a phosphonate anion; useful alternative to the Arbuzov reaction. nih.gov

To overcome the often harsh conditions required for classical methods, catalytic routes have been developed, offering milder conditions and improved efficiency.

Copper-catalyzed cross-coupling reactions represent a significant advancement in the synthesis of aryl phosphonates. nih.gov These methods, often seen as a modern extension of the Ullmann condensation, can directly couple phosphorus nucleophiles with arylating agents. One effective approach involves the copper-catalyzed reaction of a dialkyl phosphonate, like dimethyl phosphonate, with a diaryliodonium salt. acs.orgorganic-chemistry.org This reaction can proceed under mild conditions and demonstrates high selectivity for the formation of the desired aryl phosphonate. acs.orgorganic-chemistry.org The mechanism is believed to involve the oxidation of a Cu(I) catalyst to an aryl-Cu(III) species, which is then attacked by the phosphonate to form the C-P bond. nih.gov

Research has shown that various copper salts, including CuI and Cu(II) acetate, can effectively catalyze the arylation of phosphonates with iodoarenes. nih.govnih.gov The choice of ligand and base is crucial for optimizing the reaction yield and selectivity. organic-chemistry.orgmdpi.com

Table 2: Examples of Copper-Catalyzed Phosphonate Synthesis

Copper SourceArylating AgentLigand/BaseOutcomeReference
CuClDiaryliodonium salt2,6-di-tert-butylpyridineHigh yield and selectivity for mixed alkyl aryl phosphonates. organic-chemistry.org
Cu(I) or Cu(II) saltsIodoarenesK2CO3Efficient synthesis of α-arylphosphonates. nih.govnih.gov
CuIAryl halidesVarious (e.g., Proline)Effective P-arylation of P-H compounds. organic-chemistry.org

Photoredox catalysis using visible light has emerged as a powerful and green strategy for organic synthesis, including the formation of C-P bonds. nih.gov These methods often operate at room temperature and can utilize ambient light as a renewable energy source. tib.eu One reported strategy involves the reaction of diaryliodonium salts with phosphites under visible-light illumination, which proceeds smoothly and tolerates a variety of functional groups. organic-chemistry.org Another approach focuses on the activation of nitroarenes, which can be excited by light to facilitate reactions with phosphorus compounds. researchgate.net While direct visible-light-mediated synthesis of this compound is a developing area, the principles have been established for related aryl phosphonates, suggesting a viable future pathway. organic-chemistry.orgresearchgate.net

Catalytic Synthesis Routes

Derivatization Strategies for the this compound Scaffold

Once synthesized, the this compound molecule can be further modified to create a diverse range of derivatives.

The dimethyl ester groups on the phosphorus atom are common sites for derivatization. The hydrolysis of these methyl esters to the corresponding phosphonic acid is a fundamental transformation. This cleavage can be achieved under both acidic and basic conditions, although careful optimization is often required to avoid cleavage of the C-P bond itself. researchgate.net

A particularly effective method for dealkylation involves the use of silylating agents, such as trimethylsilyl (B98337) halides (e.g., TMSBr or TMSI). researchgate.net For instance, a procedure for the synthesis of p-nitrophenylphosphoric acid involves the reaction of O,O-dialkyl p-nitrophenyl phosphate (B84403) with a trimethylsilyl compound to form a silylated intermediate, which is then easily hydrolyzed to the final acid. google.com This two-step process is often cleaner and more efficient than direct hydrolysis. This methodology is directly applicable to the dealkylation of this compound to yield (4-nitrophenyl)phosphonic acid.

Transformations Involving the Nitrophenyl Moiety

The nitrophenyl moiety of this compound is a key site for chemical modification, with the reduction of the nitro group being the most prominent transformation. This conversion of the aromatic nitro compound to an aromatic amine, specifically Dimethyl (4-aminophenyl)phosphonate, is a foundational reaction in organic synthesis. scispace.compsu.edu The presence of the phosphonate ester group necessitates careful selection of reagents to ensure chemoselectivity, meaning the nitro group is reduced without affecting the ester. scispace.compsu.edu

A variety of methods have been established for the reduction of aryl nitro compounds, many of which are applicable here. wikipedia.org These include catalytic hydrogenation and metal-based reductions in acidic or neutral media. psu.eduwikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and effective method. psu.eduwikipedia.org Another widely used approach involves the use of metals such as tin (Sn) in the presence of hydrochloric acid (HCl) or zinc (Zn) with ammonium (B1175870) chloride (NH4Cl). scispace.comwikipedia.org The choice of reducing system can be critical, as some reagents may not be selective. For instance, while sodium borohydride (B1222165) is a versatile reducing agent, it is typically used for carbonyl groups and may not be the primary choice for nitro reduction, highlighting the importance of selecting a method with high chemoselectivity for the nitro group. scispace.com

The table below summarizes various reagent systems used for the reduction of aromatic nitro groups, which are applicable to the transformation of this compound.

Reagent SystemGeneral ConditionsKey FeatureReference
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni)Hydrogen gas, various solventsHigh efficiency and clean reaction. psu.eduwikipedia.org
Tin (Sn) / Hydrochloric Acid (HCl)Acidic aqueous mediumA classic method for nitro group reduction. scispace.comwikipedia.org
Zinc (Zn) / Ammonium Chloride (NH4Cl)Aqueous mediumReduction under neutral conditions. scispace.comwikipedia.org
Iron (Fe) / Acidic MediaRefluxing acetic acid or other acidsAn economical and widely used industrial method. wikipedia.org
Sodium Hydrosulfite (Na2S2O4)Aqueous or mixed solvent systemsUseful for selective reductions in some contexts. wikipedia.org

Mechanistic Studies of this compound Formation Reactions

The precise mechanism of formation for this compound can be investigated through several advanced physicochemical techniques. While direct studies on its synthesis are not extensively detailed in the provided literature, the mechanistic principles can be understood by examining studies of related organophosphorus compounds, particularly their hydrolysis, which often proceeds through similar transition states. nih.gov

Key methodologies for elucidating these reaction mechanisms include:

Linear Free Energy Relationships (LFERs): By synthesizing a series of related compounds with varying substituents on the phenyl ring and measuring their reaction rates, a Brønsted plot can be constructed. The slope of this plot, βlg (beta leaving group), provides insight into the degree of bond fission in the transition state. For example, in the hydrolysis of aryl monoesters, a βlg of -0.32 was observed, indicating a transition state with significant charge development on the leaving oxygen atom. nih.gov

Kinetic Isotope Effects (KIEs): This technique involves measuring reaction rates with isotopic substitution at specific atomic positions. KIEs can provide detailed information about bond-breaking and bond-forming events in the rate-determining step of a reaction. Studies on the hydrolysis of p-nitrophenyl methylphosphonate (B1257008) (4NPMP), a close analog, have used KIEs to probe the transition state structure, revealing a process with considerable P-O bond fission. nih.gov

Computational Studies: Modern computational chemistry, using methods like Density Functional Theory (DFT), allows for the modeling of reaction pathways. These studies can calculate the energy barriers for different proposed mechanisms, helping to identify the most likely route. For the decomposition of a related phosphate compound, (O,O-dimethyl)-(O-4-nitrophenyl)-phosphate (DMNP), computational studies evaluated two possible pathways: a "hydrolysis first" and an "OH-transfer first" mechanism, predicting the latter to have a lower energy barrier. researchgate.net

The formation of this compound, likely via a process such as the Michaelis–Arbuzov reaction, would involve a transition state where a phosphorus nucleophile attacks an aryl halide or a related substrate. The electronic nature of the para-nitro group, being strongly electron-withdrawing, plays a critical role by activating the phenyl ring for nucleophilic attack and stabilizing the transition state and intermediates. researchgate.net

Atom Economy and Green Chemistry Considerations in this compound Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry, which aims to design chemical processes that minimize or eliminate hazardous substances and waste. sciencedaily.com The 12 principles of green chemistry provide a framework for assessing and improving synthetic routes. rsc.org

Key green chemistry considerations for this synthesis include:

Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. Syntheses that generate significant inorganic salt by-products or require the use of protecting groups that are later removed tend to have lower atom economy.

Use of Catalysis: Employing catalysts, especially highly efficient and recyclable ones, is preferable to using stoichiometric reagents. rsc.org For related phosphonate syntheses, various catalysts have been explored to improve yields and reaction conditions. rsc.org

Safer Solvents and Conditions: A major goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. Research into phosphonate chemistry has explored solvent-free reaction conditions. rsc.org

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure reduces energy consumption. The use of alternative energy sources, such as ultrasound, has been shown to increase yields and shorten reaction times in the synthesis of some phosphonates, often without the need for solvents. rsc.org

The table below outlines how green chemistry principles can be applied to the synthesis of this compound.

Green Chemistry PrincipleApplication in SynthesisPotential BenefitReference
Atom EconomyDesign reaction pathways (e.g., addition reactions) that incorporate most atoms from the reactants into the product.Reduced waste generation. rsc.org
CatalysisUse of recyclable heterogeneous or highly active homogeneous catalysts instead of stoichiometric reagents.Lower waste, milder reaction conditions, and potential for catalyst reuse. psu.edursc.org
Safer SolventsReplacing hazardous organic solvents with water, or performing the reaction under solvent-free conditions.Reduced environmental impact and improved process safety. sciencedaily.comrsc.org
Energy EfficiencyUtilizing methods like ultrasound-assisted synthesis or reactions that proceed at room temperature.Lower energy costs and reduced carbon footprint. rsc.org
Reduced DerivativesAvoiding the use of protecting groups for the phosphonate or nitro functionalities.Fewer synthetic steps, leading to less waste and higher overall yield. rsc.org

By embracing these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible. sciencedaily.com

Advanced Spectroscopic and Analytical Characterization Techniques Applied to Dimethyl 4 Nitrophenyl Phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of Dimethyl (4-nitrophenyl)phosphonate, providing detailed insights into its atomic framework. Through the analysis of different nuclei, a comprehensive picture of the molecule's connectivity and electronic environment can be assembled.

Proton (¹H) NMR Investigations of Molecular Structure

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the aromatic and methoxy (B1213986) protons. The aromatic protons on the 4-nitrophenyl group typically appear as a set of two doublets in the downfield region of the spectrum, a consequence of the strong electron-withdrawing nature of the nitro group and the phosphonate (B1237965) moiety.

For a closely related compound, dimethyl (4-nitrophenyl)phosphate (methyl paraoxon), the aromatic protons are observed as a doublet at approximately 8.24 ppm and another doublet at around 7.38 ppm in deuterated chloroform (B151607) (CDCl₃) rsc.org. These signals can be attributed to the protons ortho and meta to the nitro group, respectively. The protons on the two methoxy groups attached to the phosphorus atom typically present as a doublet around 3.92 ppm, with the splitting caused by coupling to the phosphorus nucleus (³J(H,P) ≈ 11.4 Hz) rsc.org. It is expected that the ¹H NMR spectrum of this compound would exhibit a similar pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic (ortho to NO₂)~8.2-8.3Doublet~9.0
Aromatic (meta to NO₂)~7.3-7.4Doublet~9.0
Methoxy (CH₃)~3.9Doublet³J(H,P) ~11-12

Carbon-13 (¹³C) NMR Analysis of Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of this compound. The spectrum displays signals for each unique carbon atom in the molecule.

In the analogous compound, dimethyl (4-nitrophenyl)phosphate, the ¹³C NMR spectrum in CDCl₃ shows signals at approximately 155.5, 145.1, 126.0, 120.6, and 55.5 ppm rsc.org. The signals at 155.5 and 145.1 ppm can be assigned to the aromatic carbons attached to the oxygen and the nitro group, respectively. The peaks at 126.0 and 120.6 ppm correspond to the other aromatic carbons. The signal at 55.5 ppm is attributed to the methoxy carbons rsc.org. A similar spectral pattern is anticipated for this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aromatic (C-O)~155
Aromatic (C-NO₂)~145
Aromatic (CH)~120-130
Methoxy (CH₃)~55

Phosphorus-31 (³¹P) NMR for Phosphonate Moiety Analysis and Kinetic Studies

Phosphorus-31 (³¹P) NMR spectroscopy is a particularly powerful tool for studying organophosphorus compounds like this compound, as it directly probes the phosphorus nucleus. This technique is highly sensitive to the chemical environment around the phosphorus atom and is extensively used for structural confirmation and for monitoring reactions involving the phosphonate group.

The chemical shift of the phosphorus nucleus is influenced by the nature of the substituents attached to it. For phosphonates, the chemical shifts typically appear in a characteristic range. In the case of dimethyl (4-nitrophenyl)phosphate, a related phosphate (B84403) ester, the ³¹P NMR signal is observed at approximately -4.3 ppm in acetonitrile-d₃, referenced against a phosphoric acid standard rsc.org. The hydrolysis of this compound can be monitored by the disappearance of this signal and the appearance of new signals corresponding to the hydrolysis products, such as dimethyl phosphate rsc.org.

Kinetic studies of reactions, such as hydrolysis, can be effectively carried out using ³¹P NMR by tracking the signal intensities of the reactant and product species over time. This allows for the determination of reaction rates and mechanisms nih.gov. The technique is also invaluable for studying the interaction of phosphonates with other molecules, including catalysts and biological systems nih.govresearchgate.net.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the characteristic functional groups in this compound. The key vibrational bands expected in its FT-IR spectrum include those for the P=O, P-O-C, C-O-Ar, and NO₂ groups.

The strong absorption band for the P=O stretching vibration in phosphonates is typically observed in the region of 1200-1300 cm⁻¹. The P-O-C stretching vibrations usually appear in the 1000-1100 cm⁻¹ range. The aromatic C-O stretching vibration is expected around 1200 cm⁻¹. The nitro group (NO₂) exhibits two characteristic strong absorption bands: the asymmetric stretching vibration around 1520-1530 cm⁻¹ and the symmetric stretching vibration near 1340-1350 cm⁻¹ researchgate.netresearchgate.net.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
NO₂Asymmetric Stretch~1530
NO₂Symmetric Stretch~1345
P=OStretch~1250
C-O-ArStretch~1200
P-O-CStretch~1030

Raman Spectroscopy Applications

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is a complementary technique to FT-IR for vibrational analysis. It is particularly useful for identifying and characterizing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

For this compound, Raman spectroscopy can provide valuable information on the aromatic ring and the nitro group. The symmetric stretching vibration of the nitro group, typically around 1345 cm⁻¹, gives a strong Raman signal. The aromatic ring vibrations, including the C-C stretching modes, are also readily observed in the Raman spectrum.

Studies on related nitroaromatic compounds, such as p-nitrothiophenol, have shown characteristic Raman bands for the nitro group and the benzene (B151609) ring. The reduction of the nitro group can be monitored in real-time using techniques like surface-enhanced Raman spectroscopy (SERS), highlighting the utility of Raman spectroscopy in studying the reactivity of such compounds nih.gov. The phosphonate moiety also gives rise to characteristic Raman signals, with the P=O stretching vibration being a notable feature researchgate.net.

Mass Spectrometry for Molecular Confirmation and Fragment Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, it is possible to confirm the molecular weight and deduce its structural components. The molecular formula of this compound is C₈H₁₀NO₅P, corresponding to a molecular weight of approximately 231.14 g/mol . nih.gov

Under electron ionization (EI), a common technique for volatile compounds, the molecule is expected to exhibit characteristic fragmentation patterns typical of organophosphorus esters. nih.gov The initial event is the formation of a molecular ion (M⁺•), which then undergoes a series of fragmentation reactions. The stability of the molecular ion for organophosphorus compounds under electron impact can be low, leading to a rich fragmentation spectrum. tandfonline.com

Key fragmentation pathways for aromatic phosphonate esters generally involve the cleavage of the P-O and C-O bonds, as well as rearrangements. For this compound, the fragmentation is likely initiated by cleavages around the phosphorus center and the nitrophenyl group.

Expected Fragmentation Patterns:

A plausible fragmentation scheme would involve:

Loss of a methoxy group (-OCH₃) from the molecular ion.

Cleavage of the P-O bond connecting to the nitrophenyl group, leading to ions corresponding to the nitrophenoxy radical or cation and the dimethylphosphonate fragment.

Fragmentation of the nitrophenyl group itself, such as the loss of NO₂ or NO.

The following table outlines some of the principal ions that would be anticipated in the electron ionization mass spectrum of this compound.

Fragment Ion Proposed Structure m/z (approximate)
[C₈H₁₀NO₅P]⁺• (Molecular Ion)Intact Molecule231
[C₇H₇NO₅P]⁺Loss of •CH₃216
[C₈H₁₀NO₄P]⁺Loss of O215
[C₆H₄NO₂]⁺Nitrophenyl cation122
[C₂H₆O₂P]⁺Dimethylphosphite cation93
[CH₃OPO₂H]⁺•Rearrangement and cleavage95

This table is predictive and based on general fragmentation patterns of similar organophosphorus compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Progression Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and convenient method for monitoring the progression of reactions involving this compound, particularly its hydrolysis. The basis for this application lies in the significant change in the UV-Vis absorption spectrum upon cleavage of the ester bond, which liberates the 4-nitrophenolate (B89219) ion.

The starting material, this compound, contains the 4-nitrophenyl chromophore. However, upon hydrolysis, either chemically or enzymatically, the compound breaks down to form dimethyl phosphate and 4-nitrophenol (B140041). In neutral or basic media, 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which is a vibrant yellow color and exhibits a strong absorbance maximum at approximately 400-405 nm. nih.govrsc.org

This distinct spectroscopic signature of the product allows for real-time monitoring of the reaction kinetics. By measuring the increase in absorbance at this wavelength over time, one can quantify the rate of product formation and thus determine the reaction rate. This technique is widely employed in enzyme assays, for instance, to measure the activity of phosphatases that can hydrolyze such esters. nih.gov

Application in Reaction Monitoring:

A typical kinetic experiment would involve:

Preparing a solution of this compound in a suitable buffer.

Initiating the reaction (e.g., by adding a catalyst or enzyme).

Monitoring the absorbance at the λmax of the 4-nitrophenolate ion over time using a UV-Vis spectrophotometer.

The data obtained can be used to calculate initial reaction rates and other kinetic parameters.

Compound Chromophore λmax (approximate) Molar Absorptivity (ε) Notes
4-Nitrophenol (acidic)Nitrophenyl~317 nmVaries with solventLess intense absorption compared to the phenolate (B1203915) ion.
4-Nitrophenolate (basic)Nitrophenolate ion~400-405 nm~18,000 M⁻¹cm⁻¹Strong absorption, allowing for sensitive detection of product formation.

X-ray Diffraction Techniques for Crystalline Characterization (if applicable to crystalline forms or derivatives)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be obtained in a crystalline form, or if crystalline derivatives are synthesized, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and intermolecular interactions.

The characterization of such a crystal would yield a detailed structural model, confirming the tetrahedral geometry around the phosphorus atom and the planar nature of the nitrophenyl group. Furthermore, it would reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces like hydrogen bonds or π-π stacking interactions that might influence the compound's physical properties.

Potential Data from X-ray Diffraction:

Parameter Information Provided
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Space GroupThe symmetry elements present in the crystal lattice.
Atomic CoordinatesThe precise position of each atom within the unit cell.
Bond Lengths and AnglesThe geometry of the molecule.
Intermolecular InteractionsDetails of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces).

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a pure sample of this compound (C₈H₁₀NO₅P), the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretically calculated values. This comparison serves as a crucial check of purity and confirms that the correct empirical formula has been assigned.

The theoretical composition is calculated based on the molecular formula and the atomic weights of the elements. Any significant deviation between the experimental and theoretical values would suggest the presence of impurities or an incorrect structural assignment.

Theoretical Elemental Composition of this compound:

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Mass Percentage (%)
CarbonC12.011896.08841.59
HydrogenH1.0081010.0804.36
NitrogenN14.007114.0076.06
OxygenO15.999579.99534.61
PhosphorusP30.974130.97413.40
Total 231.144 100.00

Calculations are based on the molecular formula C₈H₁₀NO₅P and standard atomic weights. nih.gov

Mechanistic Understanding of Dimethyl 4 Nitrophenyl Phosphonate Degradation

Hydrolytic Pathways of Dimethyl (4-nitrophenyl)phosphonate

Hydrolysis is the principal and most studied degradation pathway for DMNP. It involves the breaking of a phosphorus-ester bond, typically the P-OAr bond, leading to the formation of non-toxic products. rsc.org This process can be influenced by various factors, including the presence of nucleophiles, the role of water, and the pH of the environment.

Nucleophilic Attack Mechanisms at the Phosphorus Center

The core of the hydrolytic degradation of DMNP is a nucleophilic attack on the electrophilic phosphorus atom. This attack leads to the cleavage of the bond between the phosphorus and the 4-nitrophenyl group. rsc.orgresearchgate.net The mechanism of this nucleophilic substitution can vary, proceeding through either a concerted or a stepwise pathway. researchgate.net

In a concerted mechanism , the bond formation with the incoming nucleophile and the bond cleavage of the leaving group (the 4-nitrophenoxide) occur simultaneously in a single transition state. researchgate.net This pathway is often observed with strong nucleophiles.

Alternatively, a stepwise mechanism involves the formation of a pentacoordinate phosphorane intermediate. researchgate.net This intermediate is a transient species where the phosphorus atom is bonded to five substituents. The breakdown of this intermediate to form the final products can be the rate-limiting step. Theoretical studies on the alkaline hydrolysis of dimethyl phosphate (B84403) triesters suggest that substrates with good leaving groups, like the 4-nitrophenoxide in DMNP, tend to hydrolyze via a concerted mechanism, whereas those with poor leaving groups favor a stepwise process. researchgate.net

In catalyzed reactions, such as those using zirconium-based metal-organic frameworks (Zr-MOFs), the Lewis acidic metal center of the catalyst coordinates with the phosphoryl oxygen of DMNP. This coordination activates the P=O bond, making the phosphorus atom more susceptible to nucleophilic attack. researchgate.netresearchgate.net The subsequent attack can come from a hydroxide (B78521) ion (OH-) from the solution or from a water molecule activated by the catalyst. researchgate.netosti.gov

Role of Water Molecules in Hydrolytic Processes

Water molecules play a multifaceted role in the hydrolysis of DMNP. In uncatalyzed hydrolysis, water can act as the nucleophile, although this reaction is typically very slow. pnas.org The rate of hydrolysis is significantly accelerated in the presence of catalysts.

In the context of catalysis by materials like Zr-MOFs, water molecules can have several functions. They can act as ligands bound to the metal centers (e.g., Zr-OH2). chemrxiv.org In some proposed mechanisms, the simulant molecule displaces a bound water molecule to coordinate with the catalytic site. chemrxiv.org In other scenarios, a water molecule, activated by interacting with the catalyst's framework, acts as the nucleophile, attacking the phosphorus center of the DMNP molecule that is adsorbed nearby. researchgate.net The presence of liquid water can also be beneficial by displacing hydrolysis products that might otherwise inhibit the catalyst by blocking active sites, thus enabling catalytic turnover. mdpi.com

Conversely, the presence of water is not always beneficial. For instance, in some dehydrated MOF systems, the binding of external water to the catalytic nodes can be unfavorable, suggesting that the nerve agent simulant would not have to compete with water to bind to the active sites. mdpi.com High-temperature treatment to dehydrate the nodes of certain MOFs has been shown to accelerate DMNP hydrolysis. osti.gov

pH-Dependent Hydrolysis Kinetics and Catalytic Site Regeneration

The rate of DMNP hydrolysis is highly dependent on pH. In alkaline conditions (high pH), the concentration of the hydroxide ion (OH⁻), a potent nucleophile, is high. osti.gov Alkaline hydrolysis, where OH⁻ is the primary nucleophile, is generally much faster than neutral hydrolysis where water is the nucleophile. rsc.orgosti.gov Studies have shown a positive correlation between the rate of DMNP hydrolysis and increasing pH values, with optimal rates often observed around pH 10. preprints.org

In catalyzed systems, pH influences not only the nucleophile concentration but also the state of the catalyst itself. For Zr-MOFs, the nature of the active sites is pH-dependent. Measurements have shown that at alkaline pH, bridging hydroxo ligands (Zr-OH-Zr) on the catalyst's nodes can be converted to substitution-inert mu-oxo ligands. acs.org This finding suggests that these bridging hydroxo groups, despite their resemblance to enzyme active sites, may not be the primary catalytic moiety in alkaline environments. acs.org Instead, catalysis can be rate-limited by the attack of a solution-based hydroxide ion on the MOF-activated DMNP molecule. acs.org

Catalytic site regeneration is a crucial step for a continuous degradation process. After the cleavage of DMNP and the release of the products, the catalytic site must return to its initial state to participate in another cycle. This regeneration often involves the desorption of the hydrolysis products, such as dimethyl phosphate, from the active site. osti.gov Water can facilitate this process by helping to displace the inhibiting products from the metal node. mdpi.com

Hydrolysis Half-life of DMNP with Different Catalysts
CatalystConditionsHalf-life (t₁/₂)Reference
UiO-66 (defect-free)pH 10 buffer45 min mdpi.com
NU-1000pH 10 buffer15 min mdpi.com
NU-1000 (dehydrated)pH 10 buffer1.5 min northwestern.edu
MOF-808pH 10 buffer< 0.5 min mdpi.comnorthwestern.edu
Im@MOF-808Unbuffered water< 30 s nih.gov
MeIm@MOF-808Unbuffered water10 min nih.gov

Identification of Hydrolysis Products

The hydrolytic degradation of this compound consistently yields two primary products. The cleavage of the phosphorus-O-(4-nitrophenyl) bond results in the formation of dimethyl phosphate (DMP) and 4-nitrophenol (B140041) . preprints.orgnorthwestern.educhemrxiv.org In alkaline solutions, 4-nitrophenol (pKa ≈ 7.1) will deprotonate to form the 4-nitrophenolate (B89219) anion, which has a distinct yellow color, allowing the reaction progress to be monitored spectrophotometrically by its absorbance at around 400 nm. rsc.orgacs.org

The identification and quantification of these products are commonly performed using analytical techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. northwestern.edunih.gov In a typical ³¹P NMR spectrum, the starting material DMNP shows a characteristic peak at approximately -4.4 ppm, while the product, dimethyl phosphate, appears at around +2.8 ppm. northwestern.edunih.gov This clear shift allows for straightforward monitoring of the reaction's conversion and kinetics. northwestern.edu In some cases, a toxic byproduct, methyl 4-nitrophenyl phosphate, can be formed through the cleavage of a methyl C-O bond, but this pathway is generally not predominant in hydrolytic reactions. rsc.orgchemrxiv.org

Primary Products of DMNP Hydrolysis
Product NameChemical FormulaFormation Pathway
Dimethyl phosphate (DMP)C₂H₇O₄PCleavage of the P-OAr bond
4-Nitrophenol / 4-NitrophenolateC₆H₅NO₃ / C₆H₄NO₃⁻Leaving group from P-OAr bond cleavage

Oxidative Degradation Mechanisms

While hydrolysis is the dominant degradation route, oxidative mechanisms can also contribute to the breakdown of DMNP. This pathway involves the use of highly reactive chemical species to cleave the phosphonate (B1237965) molecule.

Reactive Oxygen Species (ROS) Mediated Cleavage

Reactive oxygen species (ROS) are chemically reactive species containing oxygen, such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻). youtube.com These species can be generated through various means and are known to cause the degradation of a wide range of organic molecules, including organophosphorus compounds. nih.govnih.gov

The degradation mechanism involves the ROS attacking and cleaving chemical bonds within the DMNP molecule. nih.gov While specific mechanistic studies on ROS-mediated cleavage of DMNP are less common than hydrolysis studies, the general principles of ROS chemistry suggest that attack could occur at several sites. The high reactivity of species like the hydroxyl radical allows for the potential cleavage of P-O and C-O bonds within the DMNP structure. researchgate.net This can lead to the fragmentation of the molecule into smaller, less toxic compounds. The development of materials that can generate ROS in a controlled manner is an area of interest for advanced decontamination technologies. northwestern.edu

Computational and Theoretical Investigations of Dimethyl 4 Nitrophenyl Phosphonate Reactivity

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the intricate details of chemical reactions involving DMNP. These methods allow for the precise modeling of electron distribution and energy changes as the molecule undergoes transformation, providing a virtual window into the reaction dynamics.

Density Functional Theory (DFT) Studies of Hydrolysis and Oxidation Pathways

The hydrolysis of DMNP is a primary pathway for its detoxification. Under basic conditions, this reaction yields 4-nitrophenolate (B89219) and dimethyl hydrogen phosphate (B84403). rsc.org DFT studies have been instrumental in understanding the catalytic hydrolysis of DMNP, especially by metal-organic frameworks (MOFs). For instance, investigations into MOFs like UiO-67 have shown that the zirconium node acts as the active site for hydrolysis. rsc.org While detailed DFT data on the complete energy profile of DMNP hydrolysis is specific to the catalytic system being studied, the principles of such studies can be illustrated by research on analogous systems. For example, DFT calculations on Mn-carbonyl complexes have been used to determine their electronic features, which are then correlated with their catalytic activity in CO2 reduction. nih.gov This approach of using DFT to probe the electronic structure of catalysts is directly applicable to understanding how different catalysts, including MOFs and enzymes, facilitate the breakdown of DMNP.

The mechanism of hydrolysis for organophosphates with a good leaving group, such as the 4-nitrophenyl group in DMNP, has been studied for similar compounds like dibutyl-4-nitrophenyl phosphate. These studies reveal a multi-step process that begins with a nucleophilic attack on the phosphorus atom. researchgate.net

Transition State Analysis and Free Energy Barrier Determination

A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. The energy required to reach this state, known as the free energy of activation or energy barrier, determines the reaction rate. Computational methods are essential for identifying the geometry and energy of these fleeting structures.

For reactions like the hydrolysis of DMNP, transition state analysis helps to distinguish between different possible mechanisms, such as associative, dissociative, or concerted pathways. Studies on the hydrolysis of related phosphate esters, like p-nitrophenyl phosphate, have utilized kinetic isotope effects to probe the structure of the transition state. oulu.fi Similarly, DFT calculations have been employed to model the transition states in the acid-catalyzed hydrolysis of deoxyadenosine (B7792050) monophosphate (dAMP), revealing a stepwise mechanism. nih.gov These computational approaches allow for the determination of the free energy barriers for each step of the reaction, providing a quantitative measure of the reaction kinetics.

Molecular Dynamics Simulations for Substrate-Catalyst Interactions and Diffusion

While quantum chemical methods are excellent for detailing the electronic changes during a reaction, molecular dynamics (MD) simulations provide insights into the physical movements and interactions of molecules over time. MD simulations are particularly useful for studying how a substrate like DMNP interacts with a catalyst and how it moves or diffuses to the active site.

In the context of DMNP degradation, MD simulations can model the docking of the DMNP molecule into the active site of an enzyme or the pore of a MOF. researchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that are crucial for substrate binding and positioning for catalysis. By calculating the binding energy between the substrate and the catalyst, researchers can assess the stability of the substrate-catalyst complex. ajchem-a.com For instance, MD simulations have been used to characterize the binding sites and interaction energies of sulfonamides with triose phosphate isomerase, demonstrating how specific residues contribute to binding affinity. researchgate.net This type of analysis is directly applicable to understanding how DMNP interacts with catalytic materials.

Mechanistic Modeling of Enzymatic and Biomimetic Catalysis

Enzymes such as phosphotriesterases are highly efficient catalysts for the hydrolysis of organophosphorus compounds. Understanding their mechanisms is a key goal of computational modeling and can inspire the design of synthetic, enzyme-mimicking catalysts (biomimetics).

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a powerful tool for modeling enzymatic reactions. youtube.com In this approach, the reactive center (e.g., the DMNP molecule and the key amino acid residues in the enzyme's active site) is treated with a high level of quantum mechanics theory, while the rest of the protein and the surrounding solvent are modeled using more computationally efficient molecular mechanics. nih.gov This allows for the accurate simulation of the bond-breaking and bond-forming events within the complex environment of the enzyme. researchgate.net

The insights gained from these enzymatic studies have led to the development of biomimetic catalysts. For example, researchers have incorporated imidazole-based structures into MOF-808 to mimic the active site of phosphotriesterase. nih.govcalstate.edu This biomimetic approach has resulted in MOF composites that can rapidly degrade DMNP, even in the absence of a base. nih.govcalstate.edu

Correlation between Electronic Properties and Catalytic Activity (e.g., LUMO energy of linkers)

A major goal of computational chemistry in catalysis is to establish relationships between the intrinsic properties of a catalyst and its performance. For DMNP degradation, this involves correlating the electronic properties of the catalyst with its ability to hydrolyze the phosphoester bond.

Development of Predictive Models for Catalyst Design

The ultimate goal of these computational investigations is to move from understanding to prediction. By leveraging the vast amounts of data generated from both computational and experimental studies, it is possible to develop predictive models for catalyst design. researchgate.net

These models often employ machine learning (ML) algorithms to identify complex relationships between catalyst features (descriptors) and their catalytic performance. oulu.fiepoka.edu.alnih.gov The descriptors can be derived from DFT calculations (e.g., electronic properties, bond lengths), MD simulations (e.g., binding energies), or experimental data. The ML model is trained on a dataset of known catalysts and their activities and can then be used to predict the performance of new, untested catalyst candidates. This data-driven approach has the potential to significantly accelerate the discovery and optimization of novel catalysts for the degradation of DMNP and other harmful chemical agents. nih.gov

Applications of Dimethyl 4 Nitrophenyl Phosphonate As a Research Model Compound

Advancing Understanding in Chemical Warfare Agent Decontamination and Detoxification

The extreme toxicity of chemical warfare agents (CWAs), such as the G-series nerve agents Sarin (GB) and Soman (GD), severely restricts experimental research into their detection and destruction. nih.gov To overcome this barrier, scientists rely on chemical simulants that mimic the reactivity and physical properties of actual agents but are significantly less hazardous. DMNP has been identified as a particularly useful simulant for G-agents. nih.gov

Research has focused on the catalytic hydrolysis of DMNP as a pathway for detoxification. Metal-Organic Frameworks (MOFs), a class of porous crystalline materials, have emerged as highly promising catalysts for this purpose. nih.govmdpi.com Studies involving zirconium-based MOFs have shown that DMNP is one of only a few common simulants that undergoes catalytic hydrolysis in a manner analogous to actual G-agents. nih.gov This similarity in reaction makes DMNP an invaluable tool for developing and assessing new decontamination technologies.

Key research findings include:

Zirconium MOF Catalysis: In a comparative study of eight potential G-agent simulants, DMNP was one of three (along with dimethyl chlorophosphate and diisopropylfluorophosphate) that demonstrated the ability to be catalytically hydrolyzed by zirconium-based MOFs in a way that effectively mimics the degradation of the nerve agents themselves. nih.gov

Enhanced MOF Performance: Scientists have developed modified MOFs to improve the speed and efficiency of DMNP degradation. A composite material, Im@MOF-808, created by incorporating imidazole (B134444) into the pores of MOF-808, exhibited the highest catalytic activity for DMNP hydrolysis in unbuffered aqueous solutions among all reported MOF-based catalysts. acs.org This material can rapidly break down DMNP in both pure water and under high-humidity conditions without the need for external bases. acs.org

Mechanically Enhanced Detoxification: Researchers fabricated two-dimensional piezoresponsive UiO-66-F4 nanosheets that demonstrated enhanced detoxification of DMNP under sonic (ultrasound) conditions. nih.gov Mechanical vibration was found to improve the removal performance by approximately 45%, achieving a DMNP half-life of just 10.58 minutes under optimal conditions. nih.gov

Simulant Specificity: Molecular simulations across nearly 3,000 different MOFs concluded that DMNP is the most effective simulant for the nerve agent Soman when performance is judged by the heat of adsorption. osti.gov

Interactive Data Table: Performance of Various Catalytic Materials in DMNP Degradation

Catalyst Simulant(s) Key Finding Reference
Zirconium-based MOFs DMNP , DMCP, DFP Exhibited catalytic hydrolysis similar to G-agents. nih.gov
Im@MOF-808 DMNP Displayed the highest catalytic activity for hydrolysis in unbuffered water. acs.org
UiO-66-F4 Nanosheets DMNP Achieved a DMNP half-life of 10.58 minutes with sonication. nih.gov
NU-1000, UiO-66, MOF-808 GB, CEES Investigated for comprehensive degradation of various CWAs and simulants. mdpi.com

Research into Environmental Remediation of Organophosphorus Pollutants

The widespread use of organophosphorus (OP) compounds in agriculture as pesticides and in various industrial applications has led to significant environmental contamination of soil and water. researchgate.net These pollutants pose a serious threat to ecosystems and human health. researchgate.net DMNP serves as a valuable model compound in this field, allowing researchers to develop and test new remediation technologies for the broader class of OP pollutants.

The structural characteristics of DMNP, particularly the phosphate (B84403) ester bond, are common to many widely used pesticides. Therefore, understanding the degradation pathways of DMNP provides insights applicable to the breakdown of these environmental contaminants. Research into the catalytic hydrolysis of DMNP using materials like MOFs is directly relevant to creating systems for water purification and environmental cleanup. mdpi.comnih.gov For example, a composite fabric made from polypropylene (B1209903) fibers and MOF nanoplates showed exceptional efficiency in breaking down DMNP, suggesting its potential use in environmental remediation and protective clothing. mdpi.com

Development and Evaluation of Novel Sorbent and Catalytic Materials for Organophosphate Scavenging

A significant area of research is the design and synthesis of new materials that can effectively capture and destroy organophosphorus compounds. DMNP is a standard benchmark compound used to evaluate the performance of these novel sorbents and catalysts. The goal is to create materials with high porosity, large surface areas, and active catalytic sites tailored for the rapid degradation of OP molecules.

Metal-Organic Frameworks (MOFs) are at the forefront of this research due to their tunable structures and high reactivity. mdpi.com

Design Strategy: Scientists engineer MOFs like UiO-66 and MOF-808 with specific properties to enhance their interaction with OP compounds. By incorporating functional groups, such as amino groups, or by creating defects in the crystal structure, researchers can significantly boost the catalytic activity of these materials against DMNP. mdpi.com

Biomimetic Approach: One innovative strategy involves creating MOF composites that mimic the active site of natural enzymes like phosphotriesterase, which are highly efficient at hydrolyzing OP compounds. By incorporating imidazole, which functions similarly to histidine residues in the enzyme's active site, into the pores of MOF-808, researchers created a material that rapidly degrades DMNP in pure water. acs.org

Composite Materials: To improve practical application, MOFs are often integrated into other materials. For instance, UiO-66-NH2 nanoparticles have been coated onto photothermal microparticles and ultrafiltration membranes. nih.gov In the former case, the heat generated by the microparticles accelerates the DMNP degradation catalyzed by the MOF. nih.gov In the latter, the membrane provides a physical means of removing the pollutants while the MOF catalytically destroys them. nih.gov

Interactive Data Table: Evaluation of Novel Materials Using DMNP

Material Base Framework Modification/Enhancement Finding with DMNP Reference
Im@MOF-808 MOF-808 Imidazole incorporation Rapid hydrolysis in pure water, mimicking enzyme active sites. acs.org
UiO-66-F4 UiO-66 2D nanosheet fabrication Mechanical vibration (sonication) enhanced degradation rate by 45%. nih.gov
PP/MOF Nanoplate Fabric Zr-BTB MOF Growth on polypropylene fibers Exhibited exceptional catalytic efficacy against DMNP in solution and on surfaces. mdpi.com

Future Directions and Emerging Research Avenues for Dimethyl 4 Nitrophenyl Phosphonate Studies

Rational Design of Highly Efficient and Selective Catalytic Systems

The next generation of catalysts for DMNP degradation is being developed through rational design, a departure from trial-and-error methods. This approach leverages computational power and a deep understanding of reaction mechanisms to create catalysts with predetermined properties.

Computational Modeling and Theoretical Studies: Quantum chemical methods, such as Density Functional Theory (DFT), are being employed to model the hydrolysis of organophosphates. northwestern.edu These simulations provide insights into the energy barriers of reaction pathways, the stability of transition states, and the electronic interactions between the catalyst and the DMNP molecule. northwestern.eduacs.org By understanding these fundamental aspects, scientists can predict the catalytic activity of new materials before they are synthesized, saving significant time and resources. tue.nlnih.gov For example, DFT calculations have been used to elucidate the catalytic effects of zirconium-based metal-organic frameworks (MOFs), showing a resemblance to enzymatic catalysis and explaining how distortions in the catalyst's structure can enhance reaction rates. northwestern.edu

Tailoring Active Sites: A key focus is the engineering of catalyst active sites for enhanced selectivity and efficiency. In materials like MOFs, the metallic nodes (e.g., Zr, Cu) act as the catalytic centers. northwestern.edu Research is exploring how the identity of the transition metal, its coordination environment, and the introduction of functional groups can influence catalytic performance. northwestern.edunih.gov For instance, studies on the MFU-4l series of MOFs showed that substituting different metals (Zn, Cu, Ni, Co) significantly impacted DMNP hydrolysis rates, with Cu-MFU-4l exhibiting the best performance. northwestern.edu Further modification, such as reducing Cu(II) to Cu(I), created open metal sites with stronger binding affinities for both water and DMNP, leading to remarkable catalytic activity. northwestern.edu

Biomimetic Approaches: Nature provides a blueprint for efficient catalysis in the form of enzymes like phosphotriesterases (PTEs). nih.gov Researchers are designing "artificial enzymes" that mimic the active sites of these natural catalysts. One strategy involves incorporating imidazole (B134444) and its derivatives, which mimic the function of histidine residues in a PTE's active site, into the pores of MOFs like MOF-808. nih.gov This approach has yielded catalysts that can rapidly hydrolyze DMNP in pure, unbuffered water, a significant step towards practical application in protective equipment. nih.govacs.org

Catalyst SystemDesign PrincipleKey FindingReference(s)
NU-1000 (Zr-MOF) Computational Analysis (DFT)Revealed enzymatic-like mechanism and the positive effect of node distortion on hydrolysis rate. northwestern.edu
Cu-MFU-4l (MOF) Metal Node VariationCu(I) sites showed stronger substrate binding and superior catalytic activity compared to Cu(II), Ni(II), or Co(II) sites. northwestern.edu
Im@MOF-808 Biomimicry (Histidine Mimic)Incorporation of imidazole enabled rapid DMNP hydrolysis in pure water without the need for a liquid base. nih.gov
AuPd/NH₂-N-rGO Surface Energy as IndicatorGuided the design of a bimetallic nanoparticle catalyst with record activity for formic acid dehydrogenation, a principle applicable to other systems. nih.gov

Integration of Dimethyl (4-nitrophenyl)phosphonate Studies with Advanced Sensing Technologies

The rapid and sensitive detection of DMNP and other organophosphates is crucial for environmental monitoring and security. Research is focused on integrating DMNP studies with cutting-edge sensor technologies, particularly those based on nanomaterials. nih.govrsc.org

Nanomaterial-Based Sensors: Nanomaterials offer unique electrochemical and optical properties that make them ideal for sensor fabrication. tandfonline.comresearchgate.net Their high surface-area-to-volume ratio allows for a greater density of recognition elements, enhancing sensitivity. tandfonline.com

Electrochemical Sensors: These sensors often use nanoparticles (e.g., gold, silver, iron oxide) functionalized with enzymes like acetylcholinesterase (AChE). nih.gov When DMNP inhibits the enzyme, it causes a measurable change in the electrical signal. Non-enzymatic sensors are also being developed to overcome the environmental vulnerability of enzymes. rsc.org

Optical Sensors: Fluorescent and colorimetric sensors provide a visual or light-based signal. Quantum dots (QDs) and metal-organic frameworks (MOFs) can exhibit changes in their luminescence or absorbance upon binding to DMNP or its hydrolysis products. nih.gov For example, the surface plasmon resonance (SPR) of gold or silver nanoparticles can shift upon interaction with organophosphates, leading to a color change. nih.govresearchgate.net

Improving Selectivity and Portability: A major goal is to develop sensors that are not only sensitive but also highly selective and portable for in-field use. tandfonline.com Researchers are designing MOF-based sensors with tunable pores for specific guest recognition. nih.gov For instance, a hafnium-doped MOF has shown a specific response to methanephosphonate, a hydrolytic byproduct of nerve agents. nih.gov The development of sensors on flexible substrates or integrated into wearable technology represents a significant leap towards real-time, on-site detection. researchgate.net

Sensor TypeNanomaterial/PlatformDetection PrincipleLimit of Detection (LOD) ExampleReference(s)
Electrochemical Magnetic Nanoparticles (MNPs) with AChEEnzyme inhibitionSub-nM for chlorpyrifos (B1668852) and malathion nih.gov
Electrochemical Graphene Oxide/Gold Nanoparticle (GO@AuNP)Non-enzymatic, oxime functionalizationLow nM for various OPs researchgate.net
Luminescence Metal-Organic Framework (MOF)Luminescence quenching upon OP bindingDetects a broad spectrum of OP pesticides nih.gov
Spectrophotometric Silver Nanoparticles (Nano Ag)Surface Plasmon Resonance (SPR) shiftVaries with nanoparticle shape nih.govresearchgate.net
Photoluminescence Graphene Quantum Dots (GQDs) with AChE/CHOxEnzyme inhibition0.342 µM for methyl parathion tandfonline.com

Exploration of Novel Degradation Pathways and Reaction Conditions

While hydrolysis is the most studied degradation pathway for DMNP, researchers are exploring novel methods and conditions to achieve faster and more complete transformation.

Photocatalysis: This approach uses light to activate a catalyst, often a semiconductor material or a MOF, to generate highly reactive species that degrade DMNP. researchgate.net Some MOF composites have shown significantly improved decomposition activity under simulated solar light compared to room light, an effect attributed to the photothermal heating of the catalyst. researchgate.net This opens the door for using sunlight as a free and sustainable energy source for decontamination.

Alternative Reaction Media: The environment in which the reaction occurs can dramatically influence its efficiency.

Green Solvents: Ionic liquids and bio-based solvents are being investigated as replacements for conventional organic solvents. frontiersin.orgnih.govacs.org These "green" solvents can not only facilitate more efficient degradation but also ensure a more sustainable process. acs.org

Solid-Phase and Humid Environments: For practical applications like protective masks or coatings, degradation must occur without bulk liquid water. Studies have shown that MOF composites can effectively hydrolyze DMNP under high-humidity conditions, relying only on atmospheric water. nih.gov This demonstrates the feasibility of self-decontaminating surfaces.

Advanced Activation Methods: Microwave (MW) and ultrasound (US) irradiation are being explored as green activation techniques to accelerate degradation reactions. frontiersin.orgnih.gov These methods can significantly reduce reaction times and improve energy efficiency compared to conventional heating. frontiersin.org

Sustainable and Scalable Methodologies for this compound Transformation

A critical challenge is translating laboratory success into practical, large-scale solutions. This requires a focus on sustainability and scalability.

Green Chemistry Principles: The development of new degradation methods is increasingly guided by the principles of green chemistry, which emphasize environmental friendliness and efficiency. acs.org This includes using non-toxic catalysts, renewable energy sources like sunlight, and environmentally benign solvents. frontiersin.orgacs.org

Scalable Catalyst Production and Immobilization: For real-world use, catalysts must be easy to produce in large quantities and stable over time. MOFs, which have shown immense promise, are being synthesized using more scalable methods. northwestern.edu Furthermore, to prevent catalyst leaching and allow for reuse, they are being immobilized on various supports. Researchers have successfully grown MOFs on polymer nanofibers and cellulose (B213188) fabrics, creating flexible, catalytically active materials that could be incorporated into protective clothing or filtration systems. dtic.milresearchgate.netresearchgate.net

Adsorptive Removal: Alongside degradation, adsorption is a promising and sustainable method for removing organophosphates from water. frontiersin.org Carbon-based nanomaterials, such as electrospun carbon nanofibers, offer high surface area and excellent adsorption capacity. frontiersin.org The advantage of using a fibrous mat is that it simplifies the removal of the adsorbent from the treated water, addressing a key challenge of using powdered adsorbents. frontiersin.org

Multidisciplinary Approaches in Organophosphorus Research

The complexity of organophosphorus compounds, from their synthesis and detection to their degradation and toxicology, necessitates a multidisciplinary approach. nih.govnih.govtaylorandfrancis.com

Integrating Chemistry, Biology, and Materials Science: The most significant breakthroughs are occurring at the intersection of different fields. For example, the design of biomimetic catalysts combines principles of inorganic and materials chemistry with an understanding of enzyme structure and function from biology. nih.govnih.gov Similarly, the development of biosensors requires expertise in materials science for transducer fabrication, biochemistry for enzyme immobilization, and electronics for signal processing. tandfonline.com

Toxicology-Informed Remediation: Understanding the toxic mechanisms of organophosphates is crucial for developing effective countermeasures. nih.govnih.govmedscape.com Research into how OPs inhibit acetylcholinesterase and cause downstream neurological effects informs the design of not only medical treatments but also decontamination strategies. nih.govscilit.comuiowa.edu By identifying the specific chemical bonds that are key to toxicity, chemists can design catalysts that selectively target and break these bonds, ensuring the degradation products are truly non-toxic. chemrxiv.org

Systems-Level Understanding: Emerging research is also considering the broader impact of organophosphates on biological systems, such as their effect on the gut microbiome. nih.gov This systems-level view, integrating toxicology with fields like microbiology and metabolomics, provides a more holistic understanding of OP exposure and can open up entirely new avenues for research and mitigation strategies. dovepress.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing dimethyl (4-nitrophenyl)phosphonate, and how are reaction conditions optimized?

  • Answer : this compound is typically synthesized via nucleophilic substitution or phosphorylation reactions. For example, phosphonate esters can be generated by reacting 4-nitrophenol with dimethyl phosphite under base-mediated conditions. Optimization involves adjusting reaction time (e.g., 12–30 hours), temperature (0–25°C), and stoichiometry of reagents (e.g., 1:1 molar ratio of diazo compounds to phosphonates) . Characterization via 1H^1H/13C^{13}C-NMR, IR, and mass spectrometry ensures product purity and structural confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm; phosphonate methyl groups at δ 3.7–3.9 ppm). 31P^{31}P-NMR confirms the phosphonate moiety (δ ~20–25 ppm) .
  • IR Spectroscopy : Stretching vibrations for P=O (~1250 cm1^{-1}) and NO2_2 (~1520 cm1^{-1}) groups validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 231 for C8 _8H10 _{10}NO5 _5P+^+) confirm molecular weight .

Q. What safety protocols are essential for handling this compound?

  • Answer : Use personal protective equipment (gloves, goggles) and ensure adequate ventilation. Avoid inhalation/contact with skin; in case of exposure, rinse with water for 15+ minutes and seek medical attention. Store in airtight containers away from oxidizers. Combustion products (e.g., phosphorus oxides) require fire suppression via CO2 _2 or dry chemical agents .

Advanced Research Questions

Q. How do substituent electronic effects in MOFs influence catalytic hydrolysis of this compound?

  • Answer : Substituents on MOF linkers (e.g., electron-withdrawing nitro groups) modulate catalytic activity by altering the electron density at metal nodes. For example, UiO-66-X (X = NO2 _2, NH2 _2) shows enhanced hydrolysis rates due to increased Lewis acidity at Zr sites, which stabilizes transition states. Kinetic studies (e.g., pseudo-first-order rate constants) and DFT calculations validate these electronic effects .

Q. How can computational modeling (e.g., DFT) predict reactivity trends in phosphonate-MOF systems?

  • Answer : Density functional theory (DFT) models orbital energies of MOF linkers to correlate with experimental catalytic activity. For instance, lower linker LUMO energies in UiO-67-o-NO2 _2 correlate with higher turnover frequencies for this compound hydrolysis. These models guide linker design for targeted reactivity .

Q. What strategies resolve contradictions in catalytic efficiency data for phosphonate hydrolysis across MOF variants?

  • Answer : Discrepancies arise from differences in MOF crystallinity, defect density, or solvent accessibility. To address this:

  • Controlled Synthesis : Standardize MOF synthesis (e.g., modulator concentration, activation temperature).
  • In Situ Characterization : Use X-ray absorption spectroscopy (XAS) to monitor active sites.
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent Hammett parameters) .

Methodological Insights

  • Synthetic Optimization : Vary base strength (e.g., triethylamine vs. NaOH) to improve yields in phosphorylation reactions .
  • Catalytic Studies : Use UV-Vis spectroscopy to track 4-nitrophenolate formation (λ = 400 nm) during hydrolysis .
  • Safety Mitigation : Implement spill kits with inert absorbents (e.g., vermiculite) for phosphonate leaks .

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